1,1-Dibromo-2-ethoxypropane
Description
1,1-Dibromo-2-ethoxypropane (C₅H₉Br₂O) is a brominated ether characterized by two bromine atoms on the first carbon and an ethoxy group (-OCH₂CH₃) on the second carbon of a propane backbone. Brominated ethers like this are typically reactive due to the electron-withdrawing effects of bromine, which enhance electrophilicity at the substituted carbon. Applications may span pharmaceuticals, agrochemicals, or polymer chemistry, though specific uses require further experimental validation .
Properties
CAS No. |
67328-39-6 |
|---|---|
Molecular Formula |
C5H10Br2O |
Molecular Weight |
245.94 g/mol |
IUPAC Name |
1,1-dibromo-2-ethoxypropane |
InChI |
InChI=1S/C5H10Br2O/c1-3-8-4(2)5(6)7/h4-5H,3H2,1-2H3 |
InChI Key |
RCMVVDQQJXKDEK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)C(Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dibromo-2-ethoxypropane can be synthesized through the bromination of 2-ethoxypropane. The reaction typically involves the addition of bromine (Br2) to 2-ethoxypropane in the presence of a catalyst or under UV light to facilitate the formation of the dibromo compound.
Industrial Production Methods
In an industrial setting, the production of 1,1-dibromo-2-ethoxypropane may involve continuous flow reactors where 2-ethoxypropane is reacted with bromine under controlled conditions to ensure high yield and purity. The reaction parameters such as temperature, pressure, and bromine concentration are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1,1-Dibromo-2-ethoxypropane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions (OH-) or alkoxides (RO-).
Elimination Reactions: Under basic conditions, 1,1-dibromo-2-ethoxypropane can undergo dehydrohalogenation to form alkenes.
Reduction Reactions: The compound can be reduced to form 2-ethoxypropane by using reducing agents like zinc and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination: Strong bases like sodium ethoxide (NaOEt) in ethanol.
Reduction: Zinc (Zn) and hydrochloric acid (HCl) under reflux conditions.
Major Products Formed
Substitution: Formation of 2-ethoxypropanol or 2-ethoxypropane.
Elimination: Formation of 2-ethoxypropene.
Reduction: Formation of 2-ethoxypropane.
Scientific Research Applications
1,1-Dibromo-2-ethoxypropane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a reagent in the modification of biomolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1,1-dibromo-2-ethoxypropane involves its reactivity towards nucleophiles and bases. The bromine atoms act as leaving groups, making the compound susceptible to nucleophilic substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile or base used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Data is derived from the provided evidence and analogous structures.
Key Comparative Insights:
Reactivity: 1,1-Dibromo-2-ethoxypropane’s dual bromine atoms on C1 create a highly electrophilic site, favoring nucleophilic attack compared to mono-brominated analogs like 2-Bromo-1,1-diethoxypropane . 1,3-Dibromo-2,2-dimethoxypropane exhibits reactivity at both C1 and C3, but methoxy groups may slightly reduce electrophilicity compared to ethoxy substituents .
Steric and Electronic Effects :
- Ethoxy/methoxy groups in brominated ethers increase solubility in polar solvents but may hinder reactivity due to steric bulk. For example, 2-Bromo-1,1-diethoxypropane’s two ethoxy groups stabilize the molecule, making it less reactive than 1,1-Dibromo-2-ethoxypropane .
- Branched analogs like 1-Bromo-2,2-dimethylpropane show reduced steric hindrance compared to linear dihalides, enabling faster SN2 reactions .
Applications: 1,3-Dibromopropane (non-ether) is a precursor in polymer chemistry, while brominated ethers are more specialized, e.g., as intermediates in drug synthesis . 2-Bromo-1,1-diethoxypropane serves as a masked aldehyde in multistep syntheses, leveraging its acetal-like stability .
Research Findings and Limitations
- Synthesis Challenges : The synthesis of 1,1-Dibromo-2-ethoxypropane may require controlled bromination of 2-ethoxypropane to avoid over-bromination, a common issue in dihalogenation reactions.
- Toxicity Considerations: Brominated compounds like dibromochloropropane () are known for pesticidal activity but also toxicity, suggesting that 1,1-Dibromo-2-ethoxypropane may require rigorous safety evaluation .
- Data Gaps : Physical properties (e.g., melting point, solubility) and spectroscopic data (NMR, IR) for 1,1-Dibromo-2-ethoxypropane are absent in the evidence, necessitating further experimental work.
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